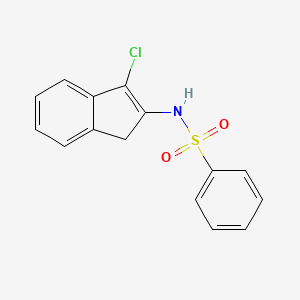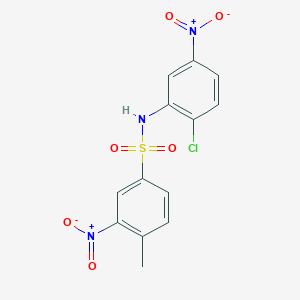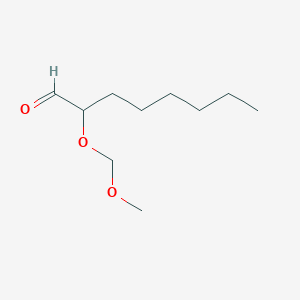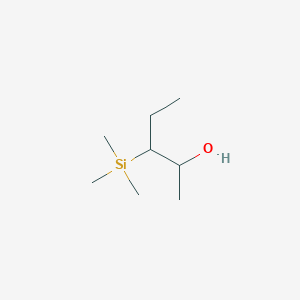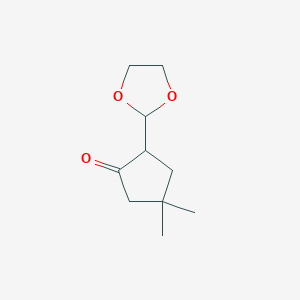![molecular formula C21H14N4 B14397695 7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline CAS No. 87967-71-3](/img/structure/B14397695.png)
7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Diphenyl-3H-imidazo[4,5-f]quinoxaline is a heterocyclic aromatic compound that belongs to the class of imidazoquinoxalines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzophenone with o-phenylenediamine in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to facilitate the formation of the imidazoquinoxaline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7,8-Diphenyl-3H-imidazo[4,5-f]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinoxalines, which can exhibit different biological and chemical properties .
Scientific Research Applications
7,8-Diphenyl-3H-imidazo[4,5-f]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline involves its ability to intercalate into DNA, disrupting the normal function of the nucleic acids . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The compound may also interact with various enzymes and receptors, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: Known for its mutagenic properties and presence in cooked meats.
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: Exhibits mutagenic activity in bacterial systems.
Uniqueness
7,8-Diphenyl-3H-imidazo[4,5-f]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87967-71-3 |
|---|---|
Molecular Formula |
C21H14N4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7,8-diphenyl-6H-imidazo[4,5-f]quinoxaline |
InChI |
InChI=1S/C21H14N4/c1-3-7-14(8-4-1)18-19(15-9-5-2-6-10-15)25-21-17(24-18)12-11-16-20(21)23-13-22-16/h1-13,24H |
InChI Key |
DJPCGZRSWBUQLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=CC=C4C3=NC=N4)N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


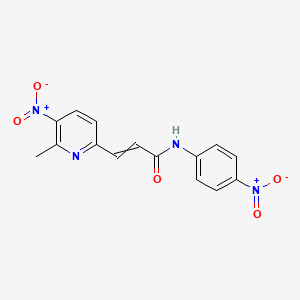

![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)
![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)


amino}prop-2-enal](/img/structure/B14397646.png)

